molecular formula C15H14N4O3S B2608448 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 942003-70-5

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2608448
CAS No.: 942003-70-5
M. Wt: 330.36
InChI Key: FDPSGXFJRWSBGZ-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide” is a versatile chemical compound with immense potential in scientific research. It has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors .


Synthesis Analysis

The compound has been synthesized using a 5H-thiazolo [3,2-α]pyrimidin-5-one scaffold . The metabolic stability and overall properties could be optimized satisfactorily, although binding affinities remained a limiting factor for in vivo imaging .


Molecular Structure Analysis

The molecular structure of this compound is based on a 5H-thiazolo [3,2-α]pyrimidin-5-one scaffold . This scaffold has been used to develop a PET tracer for imaging GluN2A-containing NMDA receptors .


Chemical Reactions Analysis

The compound has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors . The metabolic stability and overall properties could be optimized satisfactorily, although binding affinities remained a limiting factor for in vivo imaging .

Scientific Research Applications

Biological Activity and Medicinal Applications

Nicotinamide derivatives, including compounds with structural similarities to 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide, have been extensively studied for their biological activities. These compounds are involved in various biological processes and have potential medicinal applications. For instance, nicotinamide and related compounds are vital for the growth of organisms, such as mammals, insects, and bacteria, indicating their potential in addressing nutritional deficiencies and in antimicrobial applications (Ellinger, Fraenkel, & Abdel Kader, 1947). Furthermore, derivatives of thiazolopyrimidine, similar in structure to the compound , have been synthesized for their anti-inflammatory and analgesic properties, suggesting their relevance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Research on nicotinamide derivatives and thiazolopyrimidine compounds has also highlighted their antimicrobial potential. These compounds exhibit activity against a range of bacteria and fungi, indicating their usefulness in developing new antibiotics and antifungal agents. For example, new 4-thiazolidinones of nicotinic acid have shown antimicrobial activity against various pathogens, underscoring the role of these compounds in addressing infectious diseases (Patel & Shaikh, 2010).

Synthesis and Chemical Properties

The synthesis and reactions of thiazolopyrimidine derivatives, including methods for creating structurally similar compounds to this compound, are crucial for exploring their full potential in scientific research. Innovative synthesis methods have been developed to produce these compounds efficiently, paving the way for their application in various fields of research and development (Kukaniev et al., 1998).

Mechanism of Action

The compound has been used in the development of a PET tracer for imaging GluN2A-containing NMDA receptors . These are valuable new tools for the study of GluN2A-containing NMDA receptors, and for the optimization of allosteric modulators binding to the pharmacophore located at the dimer interface of the GluN1-GluN2A ligand-binding domain .

Future Directions

The compound has potential in scientific research, particularly in drug development and organic synthesis. It could be used for the study of GluN2A-containing NMDA receptors, and for the optimization of allosteric modulators binding to the pharmacophore located at the dimer interface of the GluN1-GluN2A ligand-binding domain .

Properties

IUPAC Name

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-22-13-10(5-4-6-16-13)12(20)18-11-9(2)17-15-19(14(11)21)7-8-23-15/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPSGXFJRWSBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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